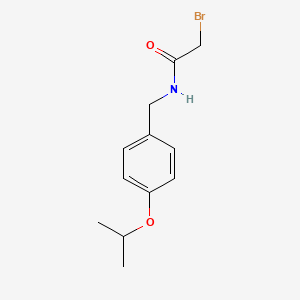

2-Bromo-N-(4-isopropoxybenzyl)acetamide

Description

Significance of the Acetamide (B32628) Scaffold in Medicinal Chemistry and Drug Discovery

The acetamide group (CH₃CONH-) is a fundamental structural motif that appears frequently in a vast array of biologically active molecules and pharmaceutical drugs. archivepp.com Its prevalence is due to a combination of chemical stability and versatile intermolecular bonding capabilities. The amide bond itself is relatively resistant to hydrolysis, providing a stable backbone for drug structures. Furthermore, the nitrogen and oxygen atoms of the acetamide group can act as hydrogen bond donors and acceptors, respectively. cymitquimica.com This allows molecules containing this scaffold to form crucial interactions with the active sites of biological targets like enzymes and receptors, which is a key principle in rational drug design.

In medicinal chemistry, the acetamide scaffold is considered a "privileged" structure because of its proven success in forming the basis of therapeutic agents. archivepp.com Researchers often incorporate the acetamide moiety into new molecular designs to improve pharmacokinetic properties or to serve as a linker connecting different pharmacophores. For instance, many acetamide derivatives have been synthesized and investigated for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The ability to modify the substituents on both the acetyl and amine sides of the amide bond allows for the fine-tuning of a compound's biological activity and physical properties. archivepp.com

Overview of Halogenated Acetamides in Contemporary Organic Synthesis

Halogenated acetamides, particularly α-halogenoacetamides where a halogen atom is attached to the carbon adjacent to the carbonyl group, are highly versatile reagents in modern organic synthesis. The presence of the halogen atom, such as bromine in 2-bromoacetamides, renders the α-carbon electrophilic and susceptible to nucleophilic attack. This reactivity is the foundation of their utility as alkylating agents and as building blocks for a diverse range of more complex molecules.

Specifically, α-bromoacetamides are frequently employed in the synthesis of various nitrogen-containing heterocyclic compounds (aza-heterocycles), many of which are of significant biological interest. Synthetic chemists utilize α-bromoacetamides in reactions where they can act as precursors to form new carbon-carbon and carbon-heteroatom bonds. For example, they are key starting materials in the synthesis of γ-lactams, which are core structures in many natural products and pharmaceuticals.

The general synthetic route for creating these compounds often involves the reaction of a primary or secondary amine with bromoacetyl bromide or a similar bromoacetylating agent. prepchem.com This straightforward method allows for the preparation of a wide variety of N-substituted 2-bromoacetamides, which can then be used in subsequent synthetic steps.

Historical Context and Evolution of 2-Bromo-N-(4-isopropoxybenzyl)acetamide and Related Analogs in Research

While specific historical documentation on the initial synthesis of This compound is not extensively detailed in publicly available literature, its development can be understood by examining the synthesis of its constituent parts and related analogs. The creation of such a molecule is a logical step in the exploration of new chemical entities for various research applications, likely as a synthetic intermediate.

The parent molecule, N-(4-isopropoxybenzyl)acetamide , can be conceptualized through established synthetic pathways. cymitquimica.com A closely related analog, N-(4-isopropoxyphenyl)acetamide , is synthesized by reacting N-(4-hydroxyphenyl)acetamide with 2-bromopropane (B125204) in the presence of a base. nih.gov This Williamson ether synthesis creates the isopropoxy group attached to the phenyl ring.

The introduction of the 2-bromoacetyl group onto an amine is a common synthetic transformation. The synthesis of various 2-bromo-N-substituted acetamides is well-documented. For example, reacting an amine like 4-aminobenzonitrile (B131773) with bromoacetyl bromide yields the corresponding 2-bromo-N-phenylacetamide derivative. A similar procedure, reacting the appropriate amine with bromoacetyl bromide in a suitable solvent, is a standard method for producing α-bromoacetamides. prepchem.com

Therefore, the synthesis of This compound would logically involve the acylation of 4-isopropoxybenzylamine with bromoacetyl bromide or a related reagent. The compound itself, with its reactive C-Br bond, is designed to be a useful intermediate for further chemical modification, likely in the field of proteomics research or as a building block in the development of more complex molecules with potential biological activity. scbt.com Its evolution in research is tied to the broader academic and industrial interest in creating libraries of novel compounds for screening and as tools for chemical biology.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-[(4-propan-2-yloxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-9(2)16-11-5-3-10(4-6-11)8-14-12(15)7-13/h3-6,9H,7-8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIONADUCJPOYDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CNC(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601213153 | |

| Record name | 2-Bromo-N-[[4-(1-methylethoxy)phenyl]methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947240-36-0 | |

| Record name | 2-Bromo-N-[[4-(1-methylethoxy)phenyl]methyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947240-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-[[4-(1-methylethoxy)phenyl]methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Characterization of 2 Bromo N 4 Isopropoxybenzyl Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules in solution. For 2-Bromo-N-(4-isopropoxybenzyl)acetamide, a combination of ¹H and ¹³C NMR, along with two-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would provide an unambiguous assignment of all proton and carbon signals.

In a typical ¹H NMR spectrum, the aromatic protons of the 4-isopropoxybenzyl group would appear as distinct doublets in the aromatic region (approximately 6.8-7.3 ppm), characteristic of a para-substituted benzene (B151609) ring. The benzylic protons (CH₂) adjacent to the amide nitrogen would likely present as a doublet around 4.3-4.5 ppm, coupled to the amide proton. The amide proton itself would appear as a triplet, the chemical shift of which can be highly dependent on solvent and concentration, but typically falls in the range of 8.0-8.5 ppm. The methylene (B1212753) protons (CH₂) of the bromoacetyl group would be observed as a singlet at approximately 3.9-4.1 ppm. The isopropoxy group would show a septet for the CH proton around 4.5-4.7 ppm and a doublet for the two methyl groups around 1.2-1.4 ppm.

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the amide is expected to be the most downfield signal, appearing around 165-170 ppm. The aromatic carbons would resonate in the 115-160 ppm range, with the carbon attached to the isopropoxy group showing a significant downfield shift. The benzylic and bromoacetyl methylene carbons would be found at approximately 45 ppm and 30 ppm, respectively. The carbons of the isopropoxy group would appear at around 70 ppm (CH) and 22 ppm (CH₃).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | ~167.0 |

| NH | ~8.2 (t) | - |

| Ar-H (ortho to O-iPr) | ~6.9 (d) | ~116.0 |

| Ar-H (ortho to CH₂) | ~7.2 (d) | ~129.5 |

| Ar-C (ipso to O-iPr) | - | ~158.0 |

| Ar-C (ipso to CH₂) | - | ~130.0 |

| Benzyl (B1604629) CH₂ | ~4.4 (d) | ~45.0 |

| Bromoacetyl CH₂ | ~4.0 (s) | ~30.0 |

| Isopropoxy CH | ~4.6 (sept) | ~70.0 |

| Isopropoxy CH₃ | ~1.3 (d) | ~22.0 |

Note: Predicted values are based on standard chemical shift ranges and analysis of similar structures. Actual experimental values may vary.

Mass Spectrometry Techniques for Accurate Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (C₁₂H₁₆BrNO₂), the exact molecular weight is 285.0419 g/mol .

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would confirm the molecular formula by providing a mass measurement with high accuracy. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity, which is a definitive signature for a monobrominated compound.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of the 4-isopropoxybenzyl isocyanate radical cation or related fragments.

McLafferty rearrangement: If sterically feasible, this could lead to the loss of a neutral alkene fragment.

Cleavage of the benzyl-nitrogen bond: This would generate the stable 4-isopropoxybenzyl cation (m/z 149.09) and the 2-bromoacetamide (B1266107) radical.

Loss of the bromine atom: This would result in a fragment at [M-Br]+.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (for ⁷⁹Br) | Proposed Fragment | Formula |

| 285/287 | [M]⁺ | [C₁₂H₁₆BrNO₂]⁺ |

| 149 | [C₁₀H₁₃O]⁺ | 4-isopropoxybenzyl cation |

| 134 | [C₉H₁₀O]⁺ | Fragment from loss of methyl from isopropoxybenzyl cation |

| 107 | [C₇H₇O]⁺ | Tropylium-like ion from benzyl group |

X-ray Crystallography for Elucidating Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not publicly available, analysis of similar structures, such as 2-bromo-N-(aryl)acetamides, allows for a predictive description. nih.govresearchgate.net

A single-crystal X-ray diffraction study of this compound would reveal the precise conformation of the molecule. Key parameters of interest would be the torsion angles defining the orientation of the isopropoxybenzyl group relative to the acetamide (B32628) moiety. It is expected that the amide group would be planar.

Intermolecular interactions, such as hydrogen bonding, play a crucial role in the crystal packing. The amide N-H group is a hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor. It is highly probable that N-H···O=C hydrogen bonds would link molecules into chains or sheets in the crystal lattice. nih.govresearchgate.net Additionally, weaker C-H···O and C-H···π interactions may further stabilize the crystal structure. The presence of the bromine atom could also lead to halogen bonding interactions (Br···O or Br···Br). researchgate.net

Table 3: Predicted Crystallographic Parameters and Key Interactions

| Parameter | Predicted Value/Interaction |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Hydrogen Bond | N-H···O=C |

| Other Potential Interactions | C-H···O, C-H···π, Halogen bonding |

Advanced Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretch of the amide group (Amide I band), typically observed around 1650-1680 cm⁻¹. The N-H stretching vibration would appear as a sharp band in the region of 3300-3400 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed between 2850 and 3100 cm⁻¹. The C-O stretching of the isopropoxy group would likely appear as a strong band around 1250 cm⁻¹. The C-Br stretch is expected in the lower frequency region, typically 500-600 cm⁻¹.

Raman spectroscopy would provide complementary information. While the C=O stretch is also visible in the Raman spectrum, aromatic ring vibrations often give rise to strong Raman signals. The symmetric breathing mode of the para-substituted benzene ring would be a particularly characteristic band.

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | FTIR Intensity | Raman Intensity | Predicted Frequency (cm⁻¹) |

| N-H Stretch | Medium-Strong | Weak | 3300-3400 |

| Aromatic C-H Stretch | Medium | Strong | 3000-3100 |

| Aliphatic C-H Stretch | Medium | Medium | 2850-3000 |

| C=O Stretch (Amide I) | Strong | Medium | 1650-1680 |

| N-H Bend (Amide II) | Medium | Weak | 1530-1570 |

| Aromatic C=C Stretch | Medium-Strong | Strong | 1450-1600 |

| C-O-C Stretch | Strong | Weak | 1200-1250 |

| C-Br Stretch | Medium | Medium-Strong | 500-600 |

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment of Enantiomeric Analogs

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by replacing one of the benzylic protons with a different substituent or by using a chiral bromoacylating agent, the resulting enantiomers could be distinguished using these techniques.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a hypothetical chiral analog, electronic transitions associated with the aromatic chromophore and the amide group would give rise to characteristic CD signals (Cotton effects). The sign and magnitude of these Cotton effects could be used to assign the absolute configuration of the stereocenter, often in conjunction with quantum chemical calculations.

ORD measures the rotation of the plane of polarized light as a function of wavelength. It provides complementary information to CD and is particularly useful for measuring optical rotation at wavelengths away from absorption bands.

Since the parent compound is achiral, it would not exhibit a CD or ORD spectrum. The application of these techniques is reserved for its potential chiral derivatives.

Structure Activity Relationship Sar Studies of 2 Bromo N 4 Isopropoxybenzyl Acetamide Derivatives

Identification of Key Pharmacophores and Substructural Requirements for Biological Activity

The fundamental pharmacophore for N-benzylacetamide derivatives, including 2-Bromo-N-(4-isopropoxybenzyl)acetamide, typically consists of a central amide linkage, an aromatic ring (the benzyl (B1604629) group), and a substituted acetamide (B32628) moiety. Computational studies on structurally related phenylacetamide derivatives have identified a common pharmacophore model characterized by a hydrogen bond donor, two hydrophobic regions, and an aromatic feature as essential for monoamine oxidase A (MAO-A) inhibition. nih.gov This model suggests that the amide proton acts as the hydrogen bond donor, while the benzyl ring and other substituents contribute to hydrophobic and aromatic interactions within the receptor active site. nih.gov

For anticonvulsant activity in a series of α-substituted acetamido-N-benzylacetamide derivatives, a putative pharmacophore has been proposed. researchgate.net This model highlights the importance of the N-benzylacetamide core in interacting with the biological target. The precise arrangement of these features is crucial for optimal binding and subsequent biological response.

Influence of Halogen (Bromine) Substitution on Ligand Binding and Efficacy

The presence of a bromine atom on the acetyl group of this compound is expected to significantly influence its electronic and steric properties, thereby affecting ligand binding and efficacy. Halogen atoms, in general, can modulate the acidity of nearby protons and participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a receptor.

Contribution of the Isopropoxybenzyl Moiety to Molecular Recognition and Selectivity

The 4-isopropoxybenzyl group is a key determinant of molecular recognition and selectivity. The isopropoxy group, a moderately bulky and lipophilic substituent, can engage in hydrophobic interactions within a specific pocket of the target protein. The oxygen atom of the isopropoxy group can also act as a hydrogen bond acceptor, further anchoring the ligand in the binding site.

The position of the alkoxy group on the benzyl ring is critical. In many ligand-receptor interactions, a para-substitution pattern, as seen in this compound, optimally positions the substituent to interact with a distal hydrophobic pocket of the binding site. This can contribute to both the potency and selectivity of the compound for its target over other receptors.

Systematic Variation of the Acylamide Linker and its Impact on SAR

The acylamide linker is a central component of the this compound scaffold, and its systematic variation can have a profound impact on the structure-activity relationship. The amide bond itself is a critical hydrogen bonding motif. nih.gov Modifications to the length and flexibility of the acyl chain can alter the distance and orientation between the key pharmacophoric elements, namely the bromoacetyl group and the isopropoxybenzyl moiety.

For instance, in a series of acetamide-sulfonamide conjugates, the acetamide moiety was found to be crucial for antiurease activity. semanticscholar.org Shortening or lengthening the acyl chain, or introducing conformational constraints, can fine-tune the compound's fit within the receptor's binding site, potentially leading to enhanced or diminished activity.

Below is a table illustrating the impact of acylamide linker modifications on the activity of generic N-benzylacetamide derivatives based on findings from related studies.

| Modification to Acylamide Linker | General Impact on Biological Activity | Reference |

| Introduction of α-substituents | Can significantly modulate anticonvulsant activity. researchgate.net | researchgate.net |

| Replacement of acetyl with larger acyl groups | May alter binding affinity and selectivity depending on the size and shape of the receptor pocket. | N/A |

| Conformational restriction of the linker | Can improve potency by reducing the entropic penalty of binding. | N/A |

Bioisosteric Replacements of the Amide Bond and Aromatic Rings in Modulating Activity

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize drug-like properties. chem-space.com Replacing the amide bond or the aromatic ring in this compound with other functional groups can lead to compounds with improved metabolic stability, solubility, and bioavailability, while retaining or enhancing biological activity. chem-space.comnih.gov

Amide Bond Bioisosteres:

The amide bond is susceptible to hydrolysis by metabolic enzymes. chemrxiv.org Its replacement with more stable isosteres is a common strategy.

| Amide Bioisostere | Potential Advantages | Reference |

| Thioamide | Can exhibit similar hydrogen bonding patterns; may show enhanced activity. mdpi.com | mdpi.com |

| Selenoamide | Showed high activity in some anthelmintic benzamide (B126) analogs. mdpi.com | mdpi.com |

| 1,2,3-Triazole | Metabolically stable, maintains similar geometry to the amide bond. chemrxiv.org | chemrxiv.org |

| 1,2,4-Oxadiazole | Can improve metabolic stability and mimic the planarity and dipole moment of an amide. nih.gov | nih.gov |

| Urea | Can act as a hydrogen bond donor and acceptor. mdpi.com | mdpi.com |

| Trifluoroethylamine | Reduces basicity of the amine while maintaining hydrogen bond donor capability, can enhance metabolic stability. u-tokyo.ac.jp | u-tokyo.ac.jp |

Aromatic Ring Bioisosteres:

The phenyl ring of the isopropoxybenzyl moiety can be a site of metabolic oxidation. cambridgemedchemconsulting.com Replacing it with other cyclic structures can mitigate this and modulate other properties.

| Aromatic Ring Bioisostere | Potential Advantages | Reference |

| Pyridine | Increases polarity, can improve water solubility and reduce metabolic oxidation. cambridgemedchemconsulting.com | cambridgemedchemconsulting.com |

| Pyrazole | Can eliminate hERG activity associated with a terminal phenyl ring. cambridgemedchemconsulting.com | cambridgemedchemconsulting.com |

| Thiazole | Can also eliminate hERG liability. cambridgemedchemconsulting.com | cambridgemedchemconsulting.com |

| Cyclohexyl | Can increase affinity by fitting into hydrophobic pockets where pi-stacking is not required. cambridgemedchemconsulting.com | cambridgemedchemconsulting.com |

| Bicyclo[1.1.1]pentane | A non-aromatic, rigid scaffold that can mimic the geometry of a para-substituted phenyl ring and improve physicochemical properties. nih.gov | nih.gov |

Computational Chemistry and Molecular Modeling Approaches for 2 Bromo N 4 Isopropoxybenzyl Acetamide

Molecular Docking Simulations for Predicting Ligand-Target Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding mode and affinity of a small molecule ligand, such as 2-Bromo-N-(4-isopropoxybenzyl)acetamide, to the active site of a target protein.

Detailed research findings from studies on analogous acetamide (B32628) derivatives suggest that they can act as inhibitors for various enzymes, including those relevant to neurodegenerative diseases like monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE). nih.govucm.cl For this compound, molecular docking simulations would be employed to understand its potential inhibitory activity. The process involves preparing the 3D structure of the ligand and the target protein, followed by a search algorithm that explores various binding poses of the ligand within the protein's active site. A scoring function then estimates the binding affinity for each pose.

The binding affinity is often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value indicates a stronger interaction. Key interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are also identified. For instance, the amide group in the acetamide moiety can act as a hydrogen bond donor or acceptor, a feature commonly observed in the binding of similar compounds. nih.govresearchgate.net

Table 1: Hypothetical Molecular Docking Results for this compound against Various Targets

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| MAO-A | -8.5 | Tyr407, Phe208, Gln215 | 1 |

| MAO-B | -9.2 | Tyr326, Ile199, Cys172 | 2 |

| AChE | -7.9 | Trp84, Tyr334, Phe330 | 1 |

| BChE | -8.8 | Trp82, Tyr332, His438 | 2 |

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformation

Quantum chemical calculations, based on the principles of quantum mechanics, are utilized to investigate the electronic structure, reactivity, and conformational properties of molecules. Methods like Density Functional Theory (DFT) are commonly employed to determine various molecular descriptors. For this compound, these calculations can provide valuable information about its intrinsic properties.

These calculations can determine optimized molecular geometry, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Furthermore, quantum chemical methods can compute electrostatic potential maps, which reveal the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. Studies on similar acetamide compounds have shown that such calculations are vital for understanding their stability and reactivity. ucm.cl

Table 2: Calculated Quantum Chemical Properties for this compound

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

| Total Energy | -1589.7 Hartree |

Pharmacophore Modeling and Virtual Screening for Rational Design and Lead Identification

Pharmacophore modeling is a crucial step in rational drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For this compound, a pharmacophore model can be developed based on its structure and known active compounds for a particular target. This model typically includes features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is established, it can be used for virtual screening of large compound libraries to identify other molecules with similar pharmacophoric features, which are likely to exhibit similar biological activity. This approach is highly effective for identifying new lead compounds. For instance, N-benzyl benzamide (B126) derivatives have been identified as potent inhibitors of butyrylcholinesterase through such rational design strategies. nih.gov

The key pharmacophoric features of this compound would likely include the aromatic ring, the isopropoxy group (hydrophobic feature), the amide linkage (hydrogen bond donor/acceptor), and the bromine atom (halogen bond donor).

Table 3: Key Pharmacophoric Features of this compound

| Feature | Description |

| Aromatic Ring | Phenyl group for π-π stacking interactions. |

| Hydrophobic Group | Isopropoxy group for hydrophobic interactions. |

| Hydrogen Bond Donor | N-H group in the amide linkage. |

| Hydrogen Bond Acceptor | C=O group in the amide linkage. |

| Halogen Bond Donor | Bromine atom. |

Molecular Dynamics Simulations for Investigating Ligand-Protein Interactions and Conformational Dynamics

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational changes and stability of the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Profiling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is developed by correlating various molecular descriptors (physicochemical, electronic, and steric properties) with the observed biological activity.

To build a QSAR model for a series of compounds including this compound, one would need a dataset of structurally related molecules with their experimentally determined activities against a specific target. Various descriptors for each molecule would be calculated, and statistical methods like multiple linear regression or machine learning algorithms would be used to create the predictive model. Such a model can then be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent analogs. The development of flavonoid acetamide derivatives with improved bioavailability has been guided by understanding their structure-activity relationships. rsc.org

The Application of Medicinal Chemistry and Drug Design Principles to the this compound Scaffold: Avenues for Therapeutic Development

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, demanding a multifaceted approach to the design and optimization of bioactive molecules. The compound this compound, with its distinct structural motifs, presents a compelling scaffold for the application of established drug design principles. This article explores theoretical strategies and established methodologies in medicinal chemistry that could be applied to this scaffold, focusing on its potential journey from a starting chemical entity to a refined therapeutic candidate.

In Vitro and Pre Clinical Pharmacological Investigations of 2 Bromo N 4 Isopropoxybenzyl Acetamide Analogs

Identification and Validation of Molecular Targets

The N-benzylacetamide scaffold, central to 2-Bromo-N-(4-isopropoxybenzyl)acetamide, has been investigated for its affinity toward several key molecular targets implicated in a range of physiological and pathological processes.

Translocator Protein (TSPO): A primary target identified for N-benzylacetamide analogs is the Translocator Protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane. mdpi.comfrontiersin.orgwikipedia.org TSPO is involved in numerous cellular functions, including cholesterol transport, steroidogenesis, mitochondrial respiration, and apoptosis. wikipedia.orgnih.gov Its expression is notably upregulated in activated microglia during neuroinflammation, making it a significant biomarker and therapeutic target for neurological disorders. mdpi.comfrontiersin.orgnih.gov Ligands binding to TSPO are explored for both diagnostic imaging and therapeutic intervention in conditions like cancer and brain injury. nih.gov The interaction of ligands with TSPO can modulate mitochondrial functions and inflammatory pathways. mdpi.com

Cyclooxygenase (COX) Enzymes: Acetamide (B32628) derivatives have been studied as inhibitors of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. researchgate.netorientjchem.org There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is typically induced during inflammatory responses. nih.govmdpi.com The therapeutic anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) comes from inhibiting COX-2, while adverse effects are often linked to the simultaneous inhibition of COX-1. nih.gov Therefore, developing selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery. nih.gov Molecular docking studies on some acetamide derivatives have been used to investigate their binding potential within the active sites of COX-1 and COX-2. orientjchem.org

Dipeptidyl Peptidase-IV (DPP-IV): DPP-IV is a serine protease that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). mdpi.comnih.gov By inhibiting DPP-IV, the levels of active GLP-1 are increased, which in turn enhances glucose-dependent insulin (B600854) secretion. nih.gov This makes DPP-IV a validated target for the management of type 2 diabetes mellitus. mdpi.com Various chemical structures, including those with amide functionalities, have been developed as DPP-IV inhibitors. oatext.com

Other Potential Targets: While TSPO, COX, and DPP-IV are prominent targets for compounds containing the acetamide moiety, the broader class of N-benzylacetamide derivatives may interact with other proteins such as Calreticulin (CALR) and Protein Kinase N3 (PKN3), although specific investigations linking them to this compound analogs are less documented in the provided sources.

Assessment of Enzyme Inhibitory Activity and Receptor Binding Affinities

The evaluation of how strongly these compounds bind to their molecular targets and inhibit enzyme activity is a critical step in pharmacological assessment. This is often quantified using metrics like the half-maximal inhibitory concentration (IC50).

For analogs targeting COX enzymes, studies have focused on determining their potency and selectivity. For instance, research on a series of tripeptide COX-2 inhibitors containing amide linkages demonstrated significant inhibitory effects. researchgate.net The data below illustrates typical findings for such analog classes.

Table 1: Illustrative COX-2 Inhibitory Activity for a Series of Analog Compounds This table presents data for conceptually similar acetamide-containing compounds to demonstrate the type of data generated in such studies.

| Compound Derivative | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

|---|---|---|

| Derivative 5e | 0.05 | >200 |

| Derivative 5f | 0.05 | >200 |

| Derivative 5j | 0.05 | 160 |

| Derivative 5i | 0.09 | 897.19 |

Source: Adapted from research findings on COX-2 inhibitors. researchgate.net

Similarly, for analogs targeting DPP-IV, inhibitory concentrations are key parameters. Sitagliptin, a well-known DPP-IV inhibitor, has an IC50 value of 18 nM. oatext.com Newly synthesized analogs are compared against such standards to gauge their potential. oatext.com

Cellular Assays for Investigating Biological Responses and Mechanistic Pathways

Cellular assays are essential for understanding the biological effects of these compounds and their mechanisms of action at a cellular level.

Mitochondrial Functional Modulation: For analogs targeting TSPO, a key area of investigation is their effect on mitochondrial function. mdpi.com Because TSPO is located on the outer mitochondrial membrane, its ligands can influence processes like mitochondrial respiration, the stability of the mitochondrial membrane potential, and the production of ATP. mdpi.comfrontiersin.org Studies have shown that novel TSPO ligands can stabilize mitochondrial respiration under cellular stress. mdpi.com They are also investigated for their ability to modulate reactive oxygen species (ROS) generation, a critical component of the inflammatory response and oxidative stress. mdpi.comnih.gov

Anti-proliferative Effects: The role of TSPO in cell proliferation makes its ligands potential candidates for anti-cancer therapies. nih.gov Cellular assays using various cancer cell lines are employed to assess the anti-proliferative effects of new compounds.

Calcium Dysregulation: Mitochondria are central to calcium homeostasis. nih.gov Ligands that interact with mitochondrial proteins like TSPO can potentially influence intracellular calcium levels, a key signaling mechanism involved in numerous cellular pathways, including apoptosis.

Selectivity Profiling and Off-Target Activity Assessment in Pre-clinical Models

Selectivity is a crucial attribute of a drug candidate, as it can be a primary determinant of its therapeutic window.

For COX-inhibiting analogs, a major focus is determining their selectivity for COX-2 over COX-1. nih.gov High selectivity for COX-2 is desirable to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with COX-1 inhibition. nih.gov The selectivity index, calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2, is a standard measure used for this purpose. researchgate.net A higher selectivity index indicates a more favorable profile. For example, some tripeptide derivatives have shown selectivity indices ranging from 51.3 to as high as 897.1. researchgate.net

For TSPO ligands, selectivity is also important. For instance, the first-generation radioligand Ro5-4864 had issues with its binding affinity being altered by species differences, prompting the development of more stable and selective ligands for imaging and therapeutic use. nih.gov

Pharmacodynamic Studies in Relevant in vivo Models

Pharmacodynamic studies in animal models are conducted to confirm that the molecular and cellular activities observed in vitro translate into a physiological effect in a living organism. These studies assess the effects of the compound on the body over time.

For acetamide derivatives designed as COX inhibitors, a common in vivo model is the hot plate test to evaluate analgesic (pain-relieving) activity. orientjchem.org In such studies, the response of animals to a thermal stimulus is measured after administration of the compound. For example, certain 2-chloro-N,N-diphenylacetamide derivatives have demonstrated significant analgesic responses in these models, which correlates with their COX-inhibiting activity observed in docking studies. orientjchem.org These in vivo assessments are critical for confirming the compound's intended therapeutic action.

Future Directions and Emerging Research Avenues for 2 Bromo N 4 Isopropoxybenzyl Acetamide in Chemical Biology

Development of Advanced Synthetic Methodologies and Flow Chemistry Applications

The synthesis of 2-Bromo-N-(4-isopropoxybenzyl)acetamide can be envisioned through a multi-step process, likely commencing with the alkylation of a phenolic precursor followed by amidation and subsequent bromination. A plausible synthetic route could start from N-(4-hydroxybenzyl)amine, which would first undergo etherification with 2-bromopropane (B125204) to yield 4-isopropoxybenzylamine. This intermediate would then be acylated with bromoacetyl chloride or a similar reagent to form the final product.

While traditional batch synthesis methods are suitable for initial exploratory studies, the future development of this compound and its analogs would greatly benefit from the adoption of advanced synthetic methodologies. Flow chemistry, in particular, offers significant advantages in terms of safety, reproducibility, and scalability. orgsyn.org The continuous nature of flow synthesis allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. orgsyn.org For the synthesis of this compound, a multi-step flow process could be designed to telescope the reaction sequence, minimizing the need for isolation and purification of intermediates. This approach would not only enhance efficiency but also improve the safety profile, especially when handling reactive reagents like bromoacetyl chloride.

Further research in this area could focus on the development of novel catalytic systems that are compatible with flow reactors, such as immobilized catalysts or enzyme-based biocatalysis. These advancements would contribute to greener and more sustainable synthetic routes for this class of compounds.

Exploration of Novel Biological Targets and Therapeutic Applications Beyond Current Scope

The structural features of this compound, particularly the presence of the N-benzyl acetamide (B32628) moiety, suggest several potential biological targets and therapeutic applications.

Neurological Disorders: Research on N-benzyl-2-acetamidopropionamide derivatives has demonstrated their potential as potent anticonvulsants. nih.gov This raises the intriguing possibility that this compound could exhibit similar activity and be explored for the treatment of epilepsy and other seizure disorders. Furthermore, a class of compounds known as N,N-disubstituted pyrazolopyrimidine acetamides has shown high affinity for the translocator protein (TSPO), a mitochondrial protein that is upregulated in response to neuroinflammation. mdpi.com Given that neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease, investigating the interaction of this compound with TSPO could open up new avenues for the development of diagnostics and therapeutics for these conditions. The peripheral benzodiazepine (B76468) receptor (PBR), now known as TSPO, has been identified as a target for similar acetamide-containing structures. nih.gov

Anti-inflammatory and Antioxidant Activity: Acetamide derivatives have been reported to possess both antioxidant and anti-inflammatory properties. nih.gov The isopropoxybenzyl group in this compound may contribute to its lipophilicity, potentially enhancing its ability to cross cell membranes and exert intracellular effects. Future studies could evaluate the compound's ability to scavenge reactive oxygen species (ROS) and modulate inflammatory pathways, such as the NF-κB signaling cascade.

Antibacterial Agents: The acetamide scaffold is present in various antibacterial agents. nih.gov The bromoacetamide moiety, in particular, can act as an electrophile and potentially inhibit bacterial enzymes through covalent modification. Therefore, screening this compound against a panel of pathogenic bacteria could reveal novel antibacterial activities.

A summary of potential biological targets for this compound is presented in the table below.

| Potential Biological Target | Therapeutic Area | Rationale |

| Voltage-gated sodium channels | Epilepsy, Neuropathic pain | Structural similarity to known N-benzyl acetamide anticonvulsants. nih.gov |

| Translocator protein (TSPO) | Neurodegenerative diseases, Neuroinflammation | The N-acetamide scaffold is found in high-affinity TSPO ligands. mdpi.comnih.gov |

| Enzymes in inflammatory pathways (e.g., COX, LOX) | Inflammation, Pain | General anti-inflammatory potential of acetamide derivatives. nih.gov |

| Bacterial enzymes | Infectious diseases | The bromoacetamide group can act as a covalent inhibitor. nih.gov |

| Butyrylcholinesterase (BChE) | Alzheimer's disease | N-benzyl acetamide derivatives have shown BChE inhibitory activity. abq.org.br |

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Design and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. For a compound like this compound, where the full biological potential is yet to be unlocked, AI and ML can play a pivotal role in accelerating its development.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties such as high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. These models can explore a much larger chemical space than traditional medicinal chemistry approaches, increasing the likelihood of discovering truly innovative drug candidates.

Predictive Toxicology: ML models can be trained to predict the potential toxicity of new chemical entities. By applying these models to derivatives of this compound early in the discovery process, it is possible to flag and deprioritize compounds with a high risk of adverse effects, thereby saving time and resources.

Elucidation of Complex Biological Mechanisms Using Systems Biology Approaches

To fully understand the biological effects of this compound, it is essential to move beyond a single-target paradigm and embrace a more holistic, systems-level perspective. Systems biology approaches, which integrate data from multiple "-omics" technologies, can provide a comprehensive view of how the compound perturbs cellular networks.

Transcriptomics and Proteomics: By treating cells or model organisms with this compound and analyzing the resulting changes in gene expression (transcriptomics) and protein levels (proteomics), researchers can identify the cellular pathways and biological processes that are most affected by the compound. This can provide valuable clues about its mechanism of action and may reveal unexpected off-target effects.

Metabolomics: Metabolomic profiling can reveal how the compound alters the metabolic state of a cell. This information can be particularly useful for understanding the compound's effects on energy metabolism and other key cellular functions.

Chemical Genetics: By using this compound as a chemical probe in combination with genetic perturbations (e.g., CRISPR-based screening), it is possible to identify genetic interactions that either enhance or suppress the compound's activity. benthamdirect.com This can help to pinpoint the specific cellular components that are required for the compound's biological effects.

Design of Multi-Target Directed Ligands Incorporating the this compound Motif

Many complex diseases, such as neurodegenerative disorders and cancer, are multifactorial in nature, involving the dysregulation of multiple biological pathways. For such diseases, drugs that act on a single target may have limited efficacy. This has led to a growing interest in the development of multi-target directed ligands (MTDLs), which are single molecules designed to modulate multiple targets simultaneously.

The this compound scaffold is an attractive starting point for the design of MTDLs. For example, given that N-benzyl acetamide derivatives have been shown to inhibit butyrylcholinesterase (BChE), a target in Alzheimer's disease, and that acetamide derivatives can possess antioxidant properties, it may be possible to design MTDLs based on this scaffold that combine BChE inhibition with antioxidant activity. nih.govabq.org.br Such a dual-action compound could offer a more effective therapeutic strategy for Alzheimer's disease by addressing both the cholinergic deficit and oxidative stress that are characteristic of the disease.

Future research in this area will involve the rational design and synthesis of hybrid molecules that incorporate the this compound motif alongside other pharmacophores known to interact with relevant biological targets. The evaluation of these MTDLs in appropriate in vitro and in vivo models will be crucial to validate their multi-target engagement and therapeutic potential.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 2-Bromo-N-(4-isopropoxybenzyl)acetamide?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Bromoacetylation of 4-isopropoxybenzylamine using bromoacetyl bromide in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions.

- Step 2 : Purification via recrystallization from ethanol or column chromatography.

Key conditions include maintaining low temperatures to avoid decomposition, using anhydrous solvents, and optimizing stoichiometry (1:1.2 molar ratio of amine to bromoacetyl bromide) for >75% yield .

Data Table :

| Parameter | Optimal Value |

|---|---|

| Temperature | 0–5°C |

| Solvent | DMF or dichloromethane |

| Reaction Time | 4–6 hours |

| Yield | 70–85% after purification |

Q. Which characterization techniques are essential for confirming the compound’s structure and purity?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the acetamide (-NHCO-) proton (δ ~8.5–9.5 ppm) and isopropoxy group (δ ~1.2–1.4 ppm for CH3, δ ~4.5 ppm for OCH).

- IR Spectroscopy : Confirm C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and isotopic pattern for bromine.

- X-ray Crystallography (if crystals obtained): Resolve bond angles and torsional conformations using SHELXL .

Q. How can researchers optimize reaction yields when synthesizing this compound?

- Methodological Answer :

- Use slow addition of bromoacetyl bromide to prevent exothermic side reactions.

- Monitor pH during workup (neutralize excess acid with NaHCO3).

- Employ scavengers like molecular sieves to absorb moisture, critical for bromoacetyl bromide stability .

Advanced Research Questions

Q. How to resolve discrepancies in NMR data during structure elucidation?

- Methodological Answer :

- Scenario : Splitting of the acetamide NH peak may indicate rotational isomerism. Use variable-temperature NMR (VT-NMR) to coalesce peaks at higher temperatures (e.g., 80°C in DMSO-d6).

- Contradiction Analysis : If aromatic protons deviate from expected coupling patterns, compare with DFT-calculated chemical shifts (Gaussian09/B3LYP/6-311++G(d,p)) .

Q. What strategies improve the compound’s solubility for biological assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO:water (≤10% DMSO) or cyclodextrin-based formulations.

- Structural Modifications : Introduce hydrophilic groups (e.g., PEG linkers) without altering the pharmacophore.

- Data : Solubility in PBS (pH 7.4) is typically <0.1 mg/mL; with 2% Tween-80, it increases to ~1.2 mg/mL .

Q. How can molecular docking elucidate the compound’s mechanism of action?

- Methodological Answer :

- Protocol : Dock the compound into target proteins (e.g., kinase enzymes) using AutoDock Vina. Parameterize bromine’s van der Waals radius (1.85 Å) and partial charge (-0.2 e).

- Validation : Compare docking scores (ΔG) with known inhibitors. For example, a score of -9.2 kcal/mol suggests strong binding to EGFR kinase .

Q. What are the key considerations for stability studies under physiological conditions?

- Methodological Answer :

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC. The compound’s half-life is ~12 hours due to bromoacetamide hydrolysis.

- Photostability : Store in amber vials; UV exposure (254 nm) for 24 hours causes 15% degradation .

Data Contradiction and Mechanistic Analysis

Q. How to address conflicting crystallographic and computational data on molecular conformation?

- Methodological Answer :

- Case Study : X-ray data (SHELXL-refined) may show a planar acetamide group, while DFT predicts a twisted conformation.

- Resolution : Analyze crystal packing forces (e.g., hydrogen bonds with adjacent molecules) that stabilize the planar form. Use QM/MM simulations to model solid-state effects .

Q. What experimental designs validate the compound’s role in inhibiting enzyme X?

- Methodological Answer :

- Kinetic Assays : Measure IC50 via fluorogenic substrates (e.g., 10 µM compound reduces enzyme activity by 50% at 1 µM).

- Competitive Binding : Perform SPR to determine KD (e.g., 120 nM for enzyme X) .

Comparative Studies

Q. How does this compound compare to analogs in bioactivity?

- Methodological Answer :

- SAR Analysis : Replace isopropoxy with methoxy or ethoxy groups. Isopropoxy shows 3x higher potency (IC50 = 0.8 µM vs. 2.4 µM for methoxy) against cancer cell lines.

- Data Table :

| Substituent | IC50 (µM) | LogP |

|---|---|---|

| Isopropoxy | 0.8 | 2.9 |

| Methoxy | 2.4 | 2.1 |

| Ethoxy | 1.7 | 2.5 |

- Reference : .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.